Unveiling the Botanical Origins of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide
Unveiling the Botanical Origins of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonoid glycoside. This document synthesizes available scientific literature to offer a comprehensive resource on its botanical origins, quantitative data, detailed experimental protocols for its extraction and isolation, and insights into relevant biological signaling pathways.
Natural Sources of Gossypetin 3-sophoroside-8-glucoside and Related Glycosides
Gossypetin 3-sophoroside-8-glucoside has been identified in the plant kingdom, with the most definitive source being the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1] While this specific triglycoside has been pinpointed in E. hyemale, the broader class of gossypetin and its various glycosidic forms are distributed across several plant families. This suggests that other species within these families may also be potential, yet currently unconfirmed, sources of Gossypetin 3-sophoroside-8-glucoside.
Notable plant species containing the parent aglycone, gossypetin, or its other glycosides include:
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Hibiscus Species:
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Abelmoschus manihot (L.) Medik.: The flowers of this plant contain various flavonol glycosides, including those of gossypetin.
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Caesalpinia gilliesii (Hook.) D.Dietr.: This plant has also been identified as a source of gossypetin derivatives.
Quantitative Data on Flavonoid Content
While specific quantitative data for Gossypetin 3-sophoroside-8-glucoside is limited in publicly available literature, studies on the total flavonoid and phenolic content of Equisetum hyemale and other gossypetin-containing plants provide valuable context for researchers. The concentration of these compounds can vary based on factors such as geographical location, harvest time, and the extraction methods employed.
| Plant Species | Plant Part | Analyte | Concentration/Yield | Reference |
| Equisetum hyemale L. | Aerial Parts (Fresh) | Total Phenolic Compounds | 193.10 g/100g dry mass | [4] |
| Equisetum hyemale L. | Aerial Parts (Fresh) | Total Flavonoids | 37.40 g/100g dry mass | [4] |
| Equisetum arvense L. | - | Total Flavonoids | 4.88 mg/g (optimized cellulase-assisted extraction) | [5][6] |
Experimental Protocols: Extraction and Isolation
The following is a composite, detailed methodology for the extraction and isolation of flavonol glycosides, such as Gossypetin 3-sophoroside-8-glucoside, from plant material, based on established protocols for flavonoids from Equisetum and other relevant species.
Extraction of Flavonoids from Equisetum hyemale
This protocol outlines a standard procedure for obtaining a crude flavonoid-rich extract.
Materials:
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Dried and powdered aerial parts of Equisetum hyemale
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Soxhlet apparatus or maceration setup
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Rotary evaporator
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Filter paper
Procedure:
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Maceration (Cold Extraction):
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Weigh a desired amount of the dried, powdered plant material.
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Submerge the plant material in a suitable volume of methanol or 70% ethanol in a sealed container.
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Allow the mixture to stand at room temperature for a period of 24-72 hours with occasional agitation.
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Filter the mixture through filter paper to separate the extract from the plant debris.
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Repeat the maceration process with the residue to ensure exhaustive extraction.
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Combine the filtrates.
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Soxhlet Extraction (Hot Extraction):
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Place a known quantity of the dried, powdered plant material in a thimble.
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Position the thimble in the Soxhlet extractor.
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Fill the distillation flask with methanol or 70% ethanol.
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Heat the solvent to its boiling point and allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the extractor is clear.
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Concentration:
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Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
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Isolation of Flavonol Glycosides by Column Chromatography
This protocol describes the separation of individual flavonoid glycosides from the crude extract.
Materials:
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Crude flavonoid extract
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Silica (B1680970) gel (for column chromatography)
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Sephadex LH-20 (for further purification)
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A series of solvents for gradient elution (e.g., hexane, ethyl acetate (B1210297), methanol, and water in various ratios)
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Glass column for chromatography
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Fraction collector
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Thin-Layer Chromatography (TLC) plates and developing chamber
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UV lamp for visualization
Procedure:
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Silica Gel Column Chromatography:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack the slurry into a glass column to create the stationary phase.
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Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
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Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of more polar solvents (e.g., ethyl acetate and then methanol).
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Collect fractions of the eluate using a fraction collector.
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Monitor the separation of compounds by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under a UV lamp.
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Pool the fractions containing compounds with similar TLC profiles.
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Sephadex LH-20 Column Chromatography:
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For further purification of the pooled fractions, employ a Sephadex LH-20 column.
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Pack the column with Sephadex LH-20 swollen in methanol.
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Dissolve the semi-purified fraction in methanol and load it onto the column.
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Elute the column with methanol.
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Collect and monitor the fractions as described above to isolate the pure compound.
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Identification and Quantification
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High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a standard method for the identification and quantification of flavonoids. A C18 reversed-phase column is typically used with a gradient mobile phase of acidified water and acetonitrile (B52724) or methanol.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural elucidation and sensitive quantification, LC coupled with tandem mass spectrometry is the preferred method. This technique provides information on the molecular weight and fragmentation pattern of the compound.
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the definitive structural identification of the isolated compound.
Signaling Pathways and Biological Activities
Direct research on the signaling pathways affected by Gossypetin 3-sophoroside-8-glucoside is currently limited. However, extensive studies on its aglycone, gossypetin , provide significant insights into its potential biological activities. It is plausible that the glycoside may be hydrolyzed in vivo to release the active aglycone, or it may possess its own unique biological effects.
Gossypetin and the MKK3/6-p38 Signaling Pathway
Research has identified gossypetin as an inhibitor of MAP Kinase Kinase 3 (MKK3) and MKK6, which are upstream activators of the p38 MAP kinase.[1] This pathway is implicated in cellular responses to stress and inflammation, and its inhibition by gossypetin has been shown to suppress the growth of esophageal cancer cells.[1]
Gossypetin's Role in Apoptosis and Cell Cycle Regulation
Gossypetin has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][7] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][7] Furthermore, it can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[3][7]
Experimental Workflow for Isolation and Identification
The overall process for obtaining and characterizing Gossypetin 3-sophoroside-8-glucoside from its natural source can be visualized as a multi-step workflow.
Conclusion
Equisetum hyemale stands out as the primary documented natural source of Gossypetin 3-sophoroside-8-glucoside. While quantitative data for this specific compound remains an area for further investigation, the established protocols for flavonoid extraction and isolation provide a solid foundation for its procurement. The significant biological activities of the aglycone, gossypetin, particularly its influence on key signaling pathways in cancer, underscore the therapeutic potential of its glycosidic derivatives. This guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, paving the way for future exploration of Gossypetin 3-sophoroside-8-glucoside and its applications.
References
- 1. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity | International Society for Horticultural Science [ishs.org]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
